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Compound of Interest

Compound Name: 4-Chloro-2-methyl-3-nitropyridine

Cat. No.: B1590757

In-Depth Technical Guide: 4-Chloro-2-methyl-3-
nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-2-methyl-3-
nitropyridine, a key building block in medicinal chemistry. It details its commercial availability,

physicochemical properties, synthesis, and its role as a precursor in the development of
targeted therapeutics, particularly kinase inhibitors.

Commercial Availability and Physicochemical
Properties

4-Chloro-2-methyl-3-nitropyridine (CAS No: 23056-35-1) is commercially available from
various suppliers. While pricing is generally available upon inquiry, the compound is typically
offered in research-grade purities, commonly around 95%.

Table 1: Physicochemical Properties of 4-Chloro-2-methyl-3-nitropyridine
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Property Value

CAS Number 23056-35-1
Molecular Formula CeHsCIN202
Molecular Weight 172.57 g/mol
Appearance Solid

Purity =95%

Table 2: Commercial Suppliers of 4-Chloro-2-methyl-3-nitropyridine

Supplier Purity Available Quantities
Synchem 95% On demand
Shanghai Amole
) 95.0% 100mg, 250mg, 1g, 59
Biotechnology Co., Ltd.
Dayang Chem (Hangzhou)
98.0% 100g, 1kg, 100kg, 1000kg
Co., Ltd.
Shanghai Nianxing Industrial _
95.0% Inquiry

Co., Ltd

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the direct synthesis of 4-Chloro-2-methyl-
3-nitropyridine is not readily available in peer-reviewed literature, a highly plausible synthetic
route can be extrapolated from the established synthesis of the analogous compound, 4-
Chloro-2,6-dimethyl-3-nitropyridine.[1] This involves the chlorination of the corresponding

pyridone precursor.
A general two-step synthesis is proposed:

« Nitration of 2-methyl-4-pyridone: This initial step would introduce the nitro group at the 3-
position of the pyridine ring.
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Chlorination of 2-methyl-3-nitro-4-pyridone: The resulting nitropyridone would then be
chlorinated to yield the final product.

Proposed Experimental Protocol for Synthesis

Step 1: Synthesis of 2-methyl-3-nitro-4-pyridone (Hypothetical)

To a solution of 2-methyl-4-pyridone in concentrated sulfuric acid, a nitrating mixture (a
combination of concentrated nitric acid and concentrated sulfuric acid) would be added
dropwise at a controlled temperature (typically 0-10 °C).

The reaction mixture would be stirred for a specified period, allowing the nitration to proceed.

The mixture would then be carefully poured onto ice, and the pH adjusted to neutral or
slightly basic to precipitate the product.

The solid product would be collected by filtration, washed with water, and dried.

Step 2: Synthesis of 4-Chloro-2-methyl-3-nitropyridine

A mixture of 2-methyl-3-nitro-4-pyridone and a chlorinating agent, such as phosphorus
oxychloride (POCIs), would be heated at reflux.[1]

After the reaction is complete, the excess chlorinating agent would be removed under
reduced pressure.

The residue would be dissolved in a suitable organic solvent (e.g., dichloromethane) and
neutralized with a mild base (e.g., sodium bicarbonate solution).

The organic layer would be separated, dried over an anhydrous salt (e.g., MgSQOa), and the
solvent evaporated to yield the crude product.

Purification would likely be achieved through recrystallization or column chromatography.

Spectroscopic Characterization

Detailed experimental spectral data for 4-Chloro-2-methyl-3-nitropyridine is not widely

published. However, based on the structure and data from analogous compounds, the
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expected spectral characteristics are outlined below.

Table 3: Predicted Spectroscopic Data for 4-Chloro-2-methyl-3-nitropyridine

Technique Expected Peaks/Signals
Aromatic protons on the pyridine ring, a singlet
IH NMR p Py g g
for the methyl group protons.
Carbons of the pyridine ring, a carbon signal for
13C NMR
the methyl group.
Characteristic peaks for C-Cl, C=N, C=C
IR Spectroscopy (aromatic), and N-O (nitro group) stretching

vibrations.

M Spect . A molecular ion peak corresponding to the
ass Spectrometry ]
molecular weight of the compound.

Applications in Drug Discovery and Development

4-Chloro-2-methyl-3-nitropyridine is a valuable intermediate in the synthesis of more
complex molecules, particularly in the development of kinase inhibitors for therapeutic use. The
chloro and nitro groups provide reactive sites for further functionalization, allowing for the
construction of diverse molecular scaffolds.

Role as a Precursor in Kinase Inhibitor Synthesis

The pyridine core is a common motif in many kinase inhibitors. The chloro group at the 4-
position of 4-Chloro-2-methyl-3-nitropyridine is susceptible to nucleophilic aromatic
substitution (SnAr), enabling the introduction of various amine-containing heterocyclic moieties.
The nitro group can be readily reduced to an amino group, providing another point for chemical
modification.

This reactivity makes it a key building block for creating libraries of compounds to screen for
kinase inhibitory activity. Kinases are crucial regulators of cell signaling pathways, and their
dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
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lllustrative Synthetic Pathway in Kinase Inhibitor
Development

A common strategy in the synthesis of kinase inhibitors involves the coupling of a substituted
pyridine, such as 4-Chloro-2-methyl-3-nitropyridine, with a second heterocyclic fragment. For
instance, in the development of inhibitors targeting the JAK-STAT signaling pathway, a key step
often involves the reaction of a chloropyridine with an amino-substituted pyrazole or pyrrole.

Synthesis of Kinase Inhibitor Precursor

Further Functionalization

Nitro Group Reduction ) -
(-NO2 -> -NHz) ‘Amide Coupling

Amino-heterocycle
(e.g., aminopyrazole)

Nucleophilic Aromatic

Substitution (SnAr) Coupled Intermediate

4-Chloro-2-methyl-3-nitropyridine

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. prepchem.com [prepchem.com]

 To cite this document: BenchChem. [Commercial availability of 4-Chloro-2-methyl-3-
nitropyridine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1590757#commercial-availability-of-4-chloro-2-
methyl-3-nitropyridine]
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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